rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis
Description
rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis is a spirocyclic compound featuring a fused furo-pyrrolidine and piperidine system. Its stereochemistry is defined by the cis configuration of the hexahydrospiro core (3aR,6aS), with an acetyl group (ethan-1-one) attached to the nitrogen of the spiro system. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.
Key structural features include:
Properties
Molecular Formula |
C12H21ClN2O2 |
|---|---|
Molecular Weight |
260.76 g/mol |
IUPAC Name |
1-spiro[3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrole-3,4'-piperidine]-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C12H20N2O2.ClH/c1-9(15)14-8-12(2-4-13-5-3-12)10-6-16-7-11(10)14;/h10-11,13H,2-8H2,1H3;1H |
InChI Key |
RZFTVKYPGFKAIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(CCNCC2)C3C1COC3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride involves multiple steps, including the formation of the spiro structure and subsequent functionalization. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations. Detailed synthetic routes can be found in specialized chemical literature and databases .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of large-scale reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound may be used to study the effects of spiro structures on biological activity. It can serve as a model compound for investigating the interactions between small molecules and biological targets .
Medicine: In medicine, rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride may have potential therapeutic applications. Its unique structure could be explored for the development of new drugs with specific biological activities .
Industry: In industry, this compound can be used in the development of new materials with unique properties. Its spiro structure may impart specific mechanical or chemical characteristics to the materials .
Mechanism of Action
The mechanism of action of rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4’-piperidine]-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis with structurally related analogs, focusing on molecular properties, functional groups, and applications:
Key Findings:
Functional Group Impact: The acetyl group in the target compound enhances reactivity toward nucleophiles (e.g., in amide bond formation) compared to the methyl or hydroxyl groups in analogs . The hydrochloride salt significantly improves water solubility (critical for intravenous formulations) relative to non-ionic analogs like the methyl derivative .
Stereochemical Considerations :
- The cis (3aR,6aS) configuration in the target compound ensures optimal spatial arrangement for receptor binding, unlike the lactam or cyclopenta derivatives, which lack this precision .
Stability and Safety :
- The hydrochloride form requires stringent storage conditions (e.g., protection from heat and moisture) compared to neutral analogs, as indicated by safety protocols for similar spirocyclic amines .
Synthetic Utility :
- Compounds like rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol (MW 129.16) serve as simpler chiral precursors, whereas the target compound’s complexity demands advanced stereocontrolled synthesis .
Biological Activity
The compound rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride (CAS Number: 2230807-45-9) is a synthetic organic molecule with potential biological activity. Its unique structure suggests possible applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 224.30 g/mol. The structure features a spirocyclic system that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2230807-45-9 |
| Molecular Formula | C₁₂H₂₀N₂O₂ |
| Molecular Weight | 224.30 g/mol |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit antimicrobial activity. For instance, derivatives of furo[3,4-b]pyrrole have shown efficacy against various bacterial strains. While specific data on rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride is limited, its structural relatives suggest potential in this area.
Neuropharmacological Activity
Research into related compounds has revealed neuropharmacological effects, including modulation of neurotransmitter systems. For example, compounds that interact with serotonin and dopamine receptors may influence mood and cognitive functions. The spirocyclic structure may enhance binding affinity to these receptors, warranting further investigation into its psychoactive properties.
Cytotoxicity and Anti-cancer Potential
Cytotoxic assays have been performed on similar compounds to assess their potential as anti-cancer agents. Preliminary data suggest that certain furo-pyrrole derivatives can induce apoptosis in cancer cell lines. Although direct studies on rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride are lacking, the presence of functional groups that can interact with cellular pathways indicates a promising avenue for anti-cancer research.
Case Studies
Case Study 1: Antimicrobial Screening
A study screened various furo-pyrrole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant inhibition zones. While rac-1 was not specifically tested, its structural analogs showed promise in this regard.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study involving related compounds, it was found that specific analogs could significantly alter serotonin receptor activity in vitro. This suggests that rac-1 may similarly affect neurotransmitter systems and could be explored for therapeutic applications related to mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
